Cas no 921869-72-9 (4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide structure
921869-72-9 structure
Product name:4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:921869-72-9
MF:C25H23N3O5S2
MW:509.597223520279
CID:6348801
PubChem ID:41644722

4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
    • F2252-0063
    • 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
    • 4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
    • 4-(N,N-diallylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
    • AKOS024631319
    • 921869-72-9
    • Inchi: 1S/C25H23N3O5S2/c1-4-13-28(14-5-2)35(30,31)19-11-9-17(10-12-19)24(29)27-25-26-20(16-34-25)22-15-18-7-6-8-21(32-3)23(18)33-22/h4-12,15-16H,1-2,13-14H2,3H3,(H,26,27,29)
    • InChI Key: ZOLHNHXFXXUJNG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C(NC2=NC(=CS2)C2=CC3C=CC=C(C=3O2)OC)=O)=CC=1)(N(CC=C)CC=C)(=O)=O

Computed Properties

  • Exact Mass: 509.10791319g/mol
  • Monoisotopic Mass: 509.10791319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 846
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 138Ų

4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2252-0063-100mg
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-72-9 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2252-0063-2mg
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-72-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2252-0063-10mg
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-72-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2252-0063-50mg
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-72-9 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2252-0063-20mg
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-72-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2252-0063-30mg
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-72-9 90%+
30mg
$119.0 2023-05-16
A2B Chem LLC
BA77160-1mg
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-72-9
1mg
$245.00 2024-05-20
A2B Chem LLC
BA77160-25mg
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-72-9
25mg
$360.00 2024-05-20
A2B Chem LLC
BA77160-5mg
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-72-9
5mg
$272.00 2024-05-20
Life Chemicals
F2252-0063-3mg
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921869-72-9 90%+
3mg
$63.0 2023-05-16

4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Related Literature

Additional information on 4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide

4-Bis(prop-2-en-1-yl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 921869-72-9)

4-Bis(prop-2-en-1-yl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide, also known by its CAS number 921869–72–9, is a highly specialized organic compound with a complex structure and significant potential in various fields. This compound belongs to the class of benzamides, which are widely studied for their pharmacological and chemical properties. The molecule is characterized by its intricate architecture, incorporating a benzamide core with substituents that include a sulfamoyl group and a benzofuran moiety.

The sulfamoyl group in the molecule is attached to the benzamide ring via a propenyl chain, which introduces conjugation and potentially enhances the compound's stability and reactivity. The benzofuran ring, substituted with a methoxy group at the 7-position, adds aromaticity and additional functional groups that can influence the compound's electronic properties. The 1,3-thiazole ring further contributes to the molecule's complexity by introducing sulfur into the structure, which can play a role in hydrogen bonding and other intermolecular interactions.

Recent studies have highlighted the potential of this compound in drug discovery. Its unique structure suggests that it may exhibit bioactivity against various targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. Researchers have explored its ability to modulate protein-protein interactions (PPIs), a critical area in developing novel therapeutic agents. The presence of multiple functional groups allows for diverse interactions with biological molecules, making it a promising candidate for further investigation.

In terms of synthesis, this compound is typically prepared through multi-step organic reactions involving coupling agents and protecting groups. The construction of the benzamide core is often achieved via amide bond formation, while the sulfamoyl group is introduced using appropriate sulfonating agents. The benzofuran moiety is synthesized separately and then incorporated into the main structure through coupling reactions. The entire process requires precise control over reaction conditions to ensure high yields and purity.

The pharmacokinetic properties of this compound are currently under investigation. Early studies suggest that it may exhibit moderate solubility in aqueous solutions, which is crucial for its absorption and distribution within the body. However, further research is needed to evaluate its bioavailability and metabolic stability. Understanding these parameters will be essential for determining its suitability as a drug candidate.

In addition to its potential therapeutic applications, this compound has also been studied for its role in chemical catalysis. The sulfur atom in the 1,3-thiazole ring can act as a Lewis acid, making it a potential catalyst for various organic transformations. This property opens up opportunities for its use in asymmetric synthesis and other advanced chemical processes.

The environmental impact of this compound has also been considered in recent research. Studies have shown that it degrades under specific conditions, such as exposure to light or enzymatic activity, reducing its persistence in the environment. However, further assessments are required to fully understand its ecological footprint and ensure sustainable practices during its production and use.

In conclusion, 4-bis(propenyl)sulfamoyl-N-(benzofuranyllthiazolyl)benzamide (CAS No. 921869–72–9) represents a fascinating example of modern organic chemistry with diverse applications across multiple disciplines. Its complex structure provides ample opportunities for scientific exploration, from drug discovery to catalytic processes. As research continues to uncover its full potential, this compound stands at the forefront of innovation in chemical science.

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